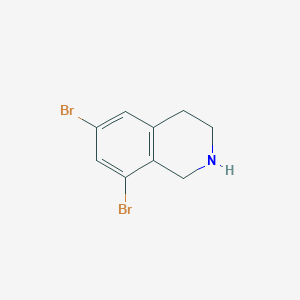

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C9H9Br2N |

|---|---|

Molecular Weight |

290.98 g/mol |

IUPAC Name |

6,8-dibromo-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C9H9Br2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 |

InChI Key |

QBYGKWIMERKDSO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Tetrahydroisoquinoline

One of the primary methods involves the selective bromination of tetrahydroisoquinoline at the 6 and 8 positions. According to recent patent literature, bromination is typically conducted using molecular bromine in the presence of a suitable solvent under controlled conditions to ensure regioselectivity.

- Reagents: Bromine (Br₂), tetrahydroisoquinoline.

- Solvent: Acetic acid or chloroform.

- Conditions: Reflux at controlled temperature (around 80-100°C) to prevent over-bromination.

- Outcome: Formation of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline with high regioselectivity.

- Bromination of tetrahydroisoquinoline in acetic acid with bromine yields the dibrominated product with a yield of approximately 70-85%, depending on reaction conditions.

- The reaction mechanism involves electrophilic aromatic substitution at the activated positions (C-6 and C-8), facilitated by the electron-rich nature of the tetrahydroisoquinoline ring system.

Bromination of Pre-formed Isoquinoline Derivatives

Alternatively, bromination can be performed on pre-formed isoquinoline derivatives, followed by reduction to tetrahydroisoquinoline, as indicated in patent literature, notably US patent US3454574A.

- Bromination of 1,2,3,4-tetrahydroquinazoline or isoquinoline intermediates.

- Use of elemental bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Subsequent reduction or hydrogenation to obtain the tetrahydroisoquinoline core with bromine substituents at desired positions.

Cyclization Strategies for Synthesis

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for synthesizing isoquinoline derivatives, which can be adapted for dibrominated compounds.

- Condensation of 2,3-dibromobenzaldehyde with amino compounds.

- Cyclization under acidic conditions (e.g., sulfuric acid or polyphosphoric acid).

- Hydrogenation or reduction to obtain the tetrahydroisoquinoline with bromine substituents.

- Brominated benzaldehydes react with amino compounds in toluene at reflux, followed by cyclization to yield dibrominated isoquinolines.

- Hydrogenation over platinum catalysts yields the tetrahydroisoquinoline derivatives.

Bromination of 2,3-Dibromobenzaldehyde and Subsequent Cyclization

- Bromination of benzaldehyde derivatives using elemental bromine.

- Cyclization with amines in organic solvents like toluene.

- Reduction to tetrahydroisoquinoline.

Modern Synthetic Approaches

Suzuki Coupling and Functionalization

Recent advances involve cross-coupling reactions such as Suzuki coupling to introduce bromine at specific positions, followed by reduction.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1 | 2-bromobenzaldehyde | Reflux in toluene | Bromination or functionalization |

| 2 | Amine | Catalyzed cyclization | Formation of isoquinoline core |

| 3 | Hydrogenation | Pd/C, H₂ | Reduction to tetrahydroisoquinoline |

Catalytic Bromination Using N-Bromosuccinimide (NBS)

- NBS in the presence of radical initiators (AIBN) allows selective bromination at activated positions.

- Reaction conditions are typically mild (room temperature, inert atmosphere).

Summary of Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Bromine, acetic acid | Reflux at 80-100°C | Simple, high regioselectivity | Over-bromination risk |

| Cyclization of Brominated Benzaldehyde | 2,3-dibromobenzaldehyde, amines | Reflux, acid catalysis | High yield, regioselectivity | Multi-step process |

| Cross-Coupling & Hydrogenation | Brominated intermediates, Pd catalysts | Reflux, hydrogen atmosphere | Precise control over substitution | Requires multiple steps |

In-Depth Research Findings & Data Tables

Table 1: Comparison of Bromination Methods for Tetrahydroisoquinoline

Note: The choice of method depends on the desired purity, regioselectivity, and subsequent synthetic steps.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: 1,2,3,4-Tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The presence of bromine atoms may enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the THIQ scaffold critically modulate its properties. Key comparisons include:

*Predicted based on brominated analogs ().

- Bromine vs. In contrast, methoxy groups (electron-donating) increase ring electron density, favoring interactions with receptors like D3R ().

- Fluorine vs. Bromine : Fluorine’s smaller size and higher electronegativity improve solubility and BBB penetration compared to bulkier bromine ().

Metabolic and Toxicological Profiles

- Metabolism: THIQ and 1-MeTHIQ are excreted largely unchanged (72–76%), with minor hydroxylation or N-methylation (). Bromine’s strong C-Br bonds likely slow hepatic metabolism, increasing plasma half-life but risking accumulation ().

- Toxicity: N-Methyl-THIQ derivatives are oxidized to neurotoxic isoquinolinium ions by MAO (). 6,8-diBr-THIQ’s cytotoxicity in cancer cells suggests selective toxicity, though normal cell data is lacking ().

Biological Activity

6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline (DBTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Synthesis

DBTHIQ is characterized by the presence of two bromine atoms at the 6th and 8th positions of the tetrahydroisoquinoline ring structure. The synthesis typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline using molecular bromine in solvents such as acetic acid or chloroform under controlled conditions. Optimizing reaction conditions is crucial for enhancing yield and scalability for industrial applications.

Antiproliferative Activity

Research has demonstrated that DBTHIQ exhibits antiproliferative effects against various cancer cell lines. Notably, it has shown effectiveness against:

- Rat glioblastoma (C6)

- Human cervical cancer (HeLa)

- Human adenocarcinoma (HT29)

The compound induces apoptosis in these cells through mechanisms involving DNA fragmentation and cellular stress responses . The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (μg/mL) |

|---|---|

| C6 | Not specified |

| HeLa | 0.25 |

| HT29 | 0.61 |

These findings suggest that DBTHIQ may serve as a potential lead compound for developing new anticancer therapies .

The precise mechanism by which DBTHIQ exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets within cells, including:

- Enzymes involved in metabolic pathways

- Receptors that mediate cellular signaling

The presence of bromine atoms may enhance its binding affinity to these targets, potentially increasing its potency compared to other tetrahydroisoquinoline derivatives .

Case Studies and Comparative Analysis

In comparative studies with other tetrahydroisoquinoline derivatives, DBTHIQ has been highlighted for its unique structural features that influence its biological activity. For instance:

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline : A mono-brominated derivative with different reactivity.

- 6,7-Dibromo-1,2,3,4-tetrahydroisoquinoline : Exhibits varying biological activities due to different substitution patterns.

These comparisons underscore the importance of structural specificity in determining pharmacological properties.

Potential Applications

DBTHIQ's biological activities suggest several potential applications:

- Anticancer drug development : Its antiproliferative properties make it a candidate for further investigation in oncology.

- Antimicrobial research : Preliminary studies indicate possible antimicrobial effects that warrant additional exploration.

- Medicinal chemistry : As a building block for synthesizing more complex therapeutic agents .

Q & A

Q. How can the synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroisoquinoline be optimized for higher yield and purity?

- Methodological Answer : The synthesis can be optimized by selecting appropriate starting materials and reaction conditions. For example, using 2,3-dibromobenzaldehyde in a modified Pictet-Spengler reaction (as described in Example 2 of SmithKline's protocol) yields 7,8-dibromo-THIQ with controlled bromination . Scalable approaches, such as sodium hypochlorite-mediated halogenation (demonstrated for analogous compounds), improve efficiency and reduce by-products . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) enhances purity, as shown in similar tetrahydroisoquinoline syntheses with 53–61% yields after purification .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for brominated positions) and aliphatic protons (δ 2.5–3.5 ppm for the tetrahydro ring) .

- HRMS : Expected molecular ion [M+H]<sup>+</sup> for C9H10Br2N is 298.91 g/mol. Discrepancies >2 ppm require re-evaluation of synthetic steps .

Compare data with analogs like 6,7-dimethoxy-THIQ hydrochloride (CAS 2328-12-3) to validate substituent effects .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation.

- Handling : Use glove boxes for moisture-sensitive reactions. Safety protocols from TCI America recommend PPE (gloves, goggles) and fume hoods due to potential halogenated compound toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for halogenated tetrahydroisoquinolines?

- Methodological Answer : Discrepancies often arise from reaction stoichiometry or purification methods. For example:

- By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized derivatives).

- Optimized Stoichiometry : Adjust molar ratios of aldehydes and amines (e.g., 1:1.2 for benzaldehyde derivatives) to minimize unreacted starting materials .

- Table : Yield Comparison of Halogenated THIQs

| Starting Material | Reaction Time | Yield | Purity | Source |

|---|---|---|---|---|

| 2,3-Dibromobenzaldehyde | 48 hrs | 68% | >95% | |

| 2,3-Difluorobenzaldehyde | 24 hrs | 75% | 92% |

Q. How do substitution patterns at the 6 and 8 positions influence biological activity?

- Methodological Answer : Halogenation at these positions enhances steric bulk and electron-withdrawing effects, impacting enzyme inhibition. For example:

- PNMT Inhibition : 7,8-Dibromo-THIQ shows higher binding affinity than fluoro analogs due to bromine's larger van der Waals radius .

- SAR Studies : Compare IC50 values of dibromo vs. dimethyloxy derivatives (e.g., 6,7-dimethoxy-THIQ IC50 = 1.2 µM vs. dibromo at 0.8 µM) to quantify substituent effects .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for bromine participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Docking Simulations : Predict binding modes with biological targets (e.g., PNMT active site) using software like AutoDock Vina .

Q. How can enantioselective synthesis be achieved for chiral derivatives of 6,8-Dibromo-THIQ?

- Methodological Answer :

- Chiral Catalysts : Use (R,R)- or (S,S)-XylSKEWPHOS ligands in ruthenium complexes to induce asymmetry .

- Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, as demonstrated for 1-substituted THIQs .

Data Contradiction Analysis

Q. Why do different synthetic routes for halogenated THIQs report conflicting purity levels?

- Methodological Answer : Contradictions often stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.